molecular formula C25H17BrO6 B11393143 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-bromobenzoate

Cat. No.: B11393143
M. Wt: 493.3 g/mol
InChI Key: QQNYBMBOIODMQS-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cycloheptafuran ring, and a bromobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the benzodioxole and cycloheptafuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzoates .

Scientific Research Applications

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 3-BROMOBENZOATE is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity gives it distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C25H17BrO6

Molecular Weight

493.3 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-bromobenzoate

InChI

InChI=1S/C25H17BrO6/c1-13-23-19(27)9-17(15-6-7-20-21(10-15)30-12-29-20)11-22(24(23)14(2)31-13)32-25(28)16-4-3-5-18(26)8-16/h3-11H,12H2,1-2H3

InChI Key

QQNYBMBOIODMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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